1-(2,3-Difluorophenyl)ethanol

Vue d'ensemble

Description

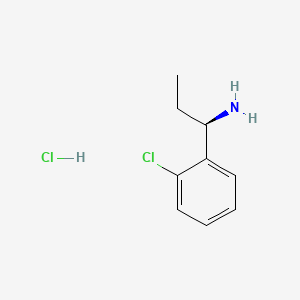

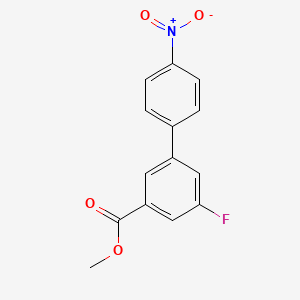

“1-(2,3-Difluorophenyl)ethanol” is a chemical compound with the CAS Number: 1228690-56-9 . It has a molecular weight of 158.15 and is typically in liquid form .

Synthesis Analysis

The synthesis of “1-(2,3-Difluorophenyl)ethanol” can be achieved through the use of engineered ketoreductases (KREDS), both as whole microbial cells and isolated enzymes . These enzymes are used in the highly enantiospecific reduction of prochiral ketones . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .

Molecular Structure Analysis

The molecular structure of “1-(2,3-Difluorophenyl)ethanol” is represented by the InChI code: 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .

Chemical Reactions Analysis

The chemical reactions involving “1-(2,3-Difluorophenyl)ethanol” are primarily reduction reactions . The use of engineered ketoreductases (KREDS) in the highly enantiospecific reduction of prochiral ketones is reviewed . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .

Physical And Chemical Properties Analysis

“1-(2,3-Difluorophenyl)ethanol” is a liquid with a molecular weight of 158.15 . Its InChI code is 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .

Applications De Recherche Scientifique

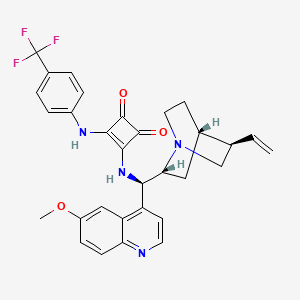

Application 1: Bioreductive Production of (1S)-2-chloro-1-(3, 4-difluorophenyl) Ethanol

- Summary of Application : This compound is an intermediate for the drug ticagrelor, which is used for the prevention of atherothrombotic events in adult patients with acute coronary syndromes . The main approach for ticagrelor synthesis involves the chiral intermediate (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol .

- Methods of Application : The transformation of ketones to chiral alcohols is catalyzed by the ketoreductases (KREDs). An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and Ch KRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity .

- Results or Outcomes : The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type. Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70 %. The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95 % .

Application 2: Synthesis of Optically Pure Vic-Halohydrins

- Summary of Application : Enantiopure vicinal halohydrins (vic-halohydrins) are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals . Biocatalytic methods for their synthesis have received considerable interest .

- Methods of Application : This review emphasizes the application of biocatalytic approaches as an efficient alternative or complement to conventional chemical reactions, with a special focus on the asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .

- Results or Outcomes : Although many chiral vic-halohydrins have been successfully synthesized using wild-type biocatalysts, their enantioselectivity is often too low for enantiopure synthesis. To overcome these limitations, catalytic properties of wild-type enzymes have been improved by rational and semi-rational protein design or directed evolution .

Application 3: Preparation of Ticagrelor

- Summary of Application : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes .

- Methods of Application : A ketoreductase (KRED) KR-01 in a KRED library was screened to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol .

- Results or Outcomes : The process resulted in the production of the chiral alcohol, which is a key intermediate in the synthesis of Ticagrelor .

Application 4: Expanded Catalytic Scope of Ketoreductase

- Summary of Application : ChKRED20 is an efficient and robust anti-Prelog ketoreductase that can catalyze the reduction of ketones to chiral alcohols as pharmaceutical intermediates with great industrial potential . To overcome its limitation on the bioreduction of ortho-substituted acetophenone derivatives, the catalytic cavity of ChKRED20 was reshaped via three rounds of iterative saturation mutagenesis together with alanine scanning and recombination .

- Methods of Application : The X-ray crystal structure of the apo-enzyme of ChKRED20 was determined at a resolution of 1.85 Å and applied to the molecular modeling and reshaping of the catalytic cavity .

- Results or Outcomes : The mutant Mut3B was achieved with expanded catalytic scope that covered all the nine substrates tested as compared with two substrates for the wild type . It exhibited 13–20-fold elevated kcat/Km values relative to the wild type or to the first gain-of-activity mutant, while retaining excellent stereoselectivity toward seven of the substrates (98–> 99% ee) .

Application 5: Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

- Summary of Application : Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes . These heterocycles have shown GABAA allosteric modulating activity , have been incorporated into polymers for use in solar cells , and have demonstrated BACE-1 inhibition .

- Methods of Application : Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Results or Outcomes : These heterocycles have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition, such as the current clinical candidate Savolitinib .

Propriétés

IUPAC Name |

1-(2,3-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMIWBJLOWDKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703325 | |

| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Difluorophenyl)ethanol | |

CAS RN |

1228690-56-9 | |

| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)